

# A Technical Guide to the Chemical Properties of Bromine Nitrate (BrNO<sub>3</sub>)

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## Compound of Interest

Compound Name: Bromine nitrate

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**Abstract:** **Bromine nitrate** (BrNO<sub>3</sub>) is a highly reactive inorganic compound of significant interest, primarily due to its role in atmospheric chemistry, specifically in stratospheric ozone depletion cycles.[1][2] Structurally represented as BrONO<sub>2</sub>, it is an unstable, yellow liquid that decomposes at temperatures above 0 °C.[3] Its extreme reactivity, corrosive nature, and potential for explosive decomposition make its synthesis and handling challenging, generally restricting its use to specialized laboratory settings.[3] This document provides a comprehensive overview of the chemical and physical properties of **bromine nitrate**, detailing its synthesis, reactivity, decomposition pathways, and spectroscopic characterization. It includes detailed experimental protocols and summarizes quantitative data for ease of reference.

## Physicochemical Properties

**Bromine nitrate** is a yellow liquid under standard conditions, though it is rarely handled at room temperature due to its instability.[3] It is readily soluble in solvents like trichlorofluoromethane and carbon tetrachloride.[3] The molecule's structure is confirmed to be BrONO<sub>2</sub>, not a bromine atom bonded to a nitrate ion.[3] While its melting point has been reported as -42 °C (231 K), other experimental observations place it higher at 240 K or 245 K.[1][3][4] This discrepancy may be related to impurities or different experimental conditions.

## Table 1: Physical and Chemical Properties of Bromine Nitrate

Property	Value	Source(s)
Molecular Formula	BrNO <sub>3</sub> (structurally BrONO <sub>2</sub> )	[3][5]
Molar Mass	141.91 g/mol	[3][5]
Appearance	Yellow liquid	[3]
Melting Point	-42 °C (231 K) or 240 K	[1][3]
Boiling Point	Decomposes > 0 °C	[3]
Solubility	Soluble in CCl <sub>3</sub> F and CCl <sub>4</sub>	[3]
Vapor Pressure (liquid)	$\log P(\text{Torr}) = 8.898 - (2.025 \times 10^3)/T$	[1]
Heat of Vaporization	~9 kcal/mol	[1]
Heat of Sublimation	~16 kcal/mol	[1]

## Synthesis and Handling

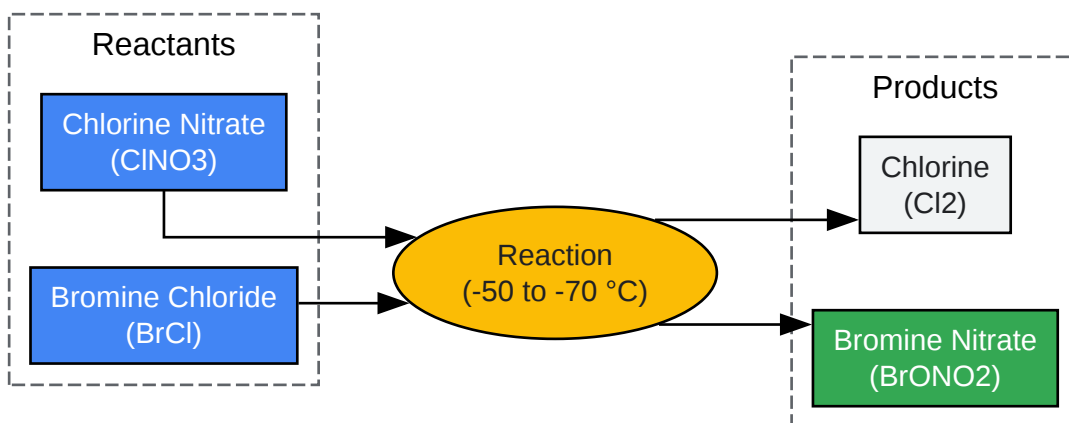
The synthesis of **bromine nitrate** is challenging due to its instability, and yields are often low. [1] Several methods have been reported, with the reaction between bromine chloride and chlorine nitrate being a common laboratory-scale approach.

## Experimental Protocol 1: Synthesis from Bromine Chloride and Chlorine Nitrate

This method is based on the low-temperature reaction between bromine chloride (BrCl) and chlorine nitrate (ClONO<sub>2</sub>). [1]

- Reagents:
  - Bromine chloride (BrCl)
  - Chlorine nitrate (ClONO<sub>2</sub>)

- Apparatus:
  - Low-temperature reaction vessel capable of maintaining temperatures between  $-50\text{ }^{\circ}\text{C}$  and  $-70\text{ }^{\circ}\text{C}$ .
  - Vacuum line for distillation of volatile components.
- Methodology:
  - Introduce equimolar amounts of  $\text{ClONO}_2$  and  $\text{BrCl}$  into the pre-cooled reaction vessel.
  - Maintain the reaction mixture at a temperature between  $-50\text{ }^{\circ}\text{C}$  and  $-70\text{ }^{\circ}\text{C}$  for an extended period, potentially up to one week, to allow for sufficient reaction time.
  - After the reaction period, distill the unreacted starting materials and the chlorine byproduct ( $\text{Cl}_2$ ) at  $-78\text{ }^{\circ}\text{C}$  under vacuum.
  - The remaining product is **bromine nitrate** ( $\text{BrONO}_2$ ). The yield can be increased by collecting the product from several batches.<sup>[1]</sup>



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Caption: Synthesis of  $\text{BrONO}_2$  from  $\text{BrCl}$  and  $\text{ClONO}_2$ .

## Experimental Protocol 2: Synthesis from Bromine and Silver Nitrate

An alternative synthesis involves the reaction of bromine with silver nitrate in an alcoholic solution.[3]

- Reagents:
  - Bromine ( $\text{Br}_2$ )
  - Silver nitrate ( $\text{AgNO}_3$ )
  - Alcohol (e.g., ethanol) as solvent
- Apparatus:
  - Standard laboratory glassware (e.g., round-bottom flask).
  - Filtration apparatus.
- Methodology:
  - Dissolve silver nitrate in an appropriate alcoholic solvent.
  - Add a solution of bromine to the silver nitrate solution.
  - The reaction produces **bromine nitrate** in solution and a precipitate of silver bromide ( $\text{AgBr}$ ).
  - The  $\text{AgBr}$  precipitate can be removed by filtration to yield a solution of **bromine nitrate**.

## Handling and Safety

**Bromine nitrate** is a hazardous substance characterized by its high reactivity, corrosive properties, and potential to decompose explosively.[3]

- Engineering Controls: All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[6]
- Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves, and splash goggles at all times.[6]

- **Storage:** Store in a cool, dry, and well-ventilated area. Containers should be tightly sealed. Avoid polyethylene containers.[6]
- **Stability:** The compound is unstable and decomposes at temperatures above 0 °C.[3] At low pressures (several Torr), it can be stable for several hours at room temperature in the dark. [1]

## Reactivity and Decomposition

### Key Reactions

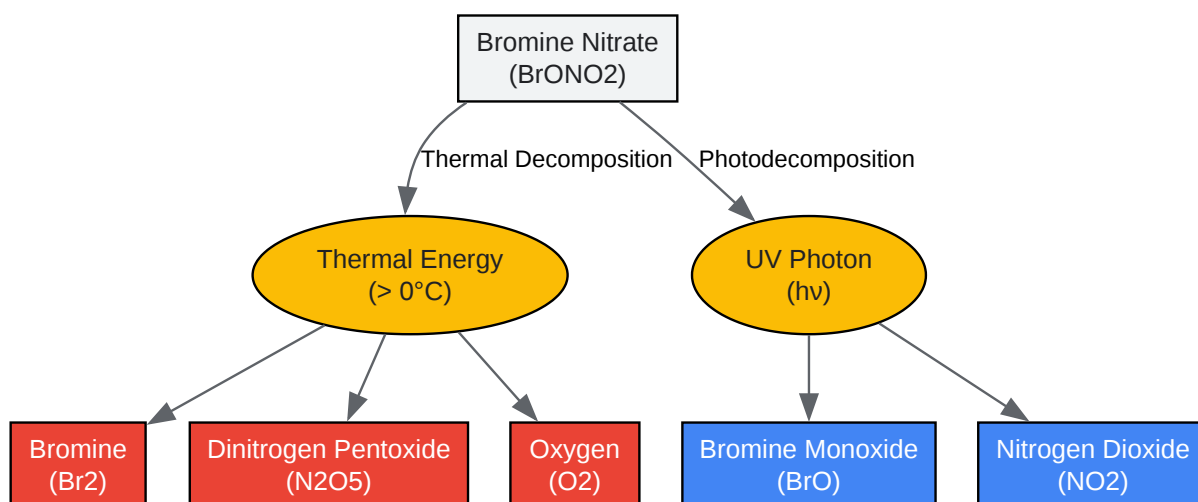
**Bromine nitrate** participates in several important chemical reactions, particularly those of atmospheric relevance.

- **Hydrolysis:** The reactive uptake of  $\text{BrONO}_2$  into aqueous aerosols is a key process in atmospheric bromine chemistry.[7] It undergoes hydrolysis at the air-water interface to produce hypobromous acid ( $\text{HOBr}$ ) and nitric acid ( $\text{HNO}_3$ ).[7] This process is facilitated by the formation of halogen bonds between  $\text{BrONO}_2$  and water molecules.[7]
- **Reaction with HCl:** It reacts quantitatively with hydrogen chloride ( $\text{HCl}$ ) to produce nitric acid ( $\text{HONO}_2$ ) and bromine chloride ( $\text{BrCl}$ ).[1][4] This reaction can be used to characterize the compound.[4]
- **Reaction with Sulfuric Acid:**  $\text{BrONO}_2$  is known to react with sulfuric acid, a reaction that plays a role in tropospheric chemistry.[3]

### Thermal and Photochemical Decomposition

The instability of **bromine nitrate** leads to both thermal and photochemical decomposition.

- **Thermal Decomposition:** The compound decomposes at temperatures above 0 °C.[3] The decomposition pathway is believed to follow the reaction:  $2\text{BrONO}_2 \rightarrow \text{Br}_2 + \text{N}_2\text{O}_5 + \frac{1}{2}\text{O}_2$ . [1]
- **Photodecomposition:**  $\text{BrONO}_2$  is susceptible to photolysis, especially by ultraviolet radiation in the stratosphere.[1] Its photolysis rate is approximately 20 times faster than that of its analogue, chlorine nitrate ( $\text{ClONO}_2$ ).[1] This rapid photodecomposition is a critical step in the bromine-catalyzed destruction of stratospheric ozone.[1] The primary photodecomposition pathway is believed to be:  $\text{BrONO}_2 + h\nu \rightarrow \text{BrO} + \text{NO}_2$ .



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Caption: Decomposition pathways for  $\text{BrONO}_2$ .

## Spectroscopic Data and Characterization

The characterization of **bromine nitrate** has been accomplished through various spectroscopic techniques, which are also crucial for its detection in the atmosphere.

### Table 2: Summary of Spectroscopic Characterization Methods

Technique	Application / Findings	Source(s)
Infrared (IR) Spectroscopy	Used for laboratory characterization and to monitor reactions. It was instrumental in the first atmospheric detection of BrONO <sub>2</sub> .	[1][2]
Ultraviolet (UV) Spectroscopy	The UV spectrum is used to determine absorption cross-sections, which are essential for calculating stratospheric photolysis rates and lifetimes.	[1]
He I Photoelectron Spectroscopy (PES)	Provides insight into the electronic structure and chemical bonding of the molecule.	[4][8]

## Experimental Protocol 3: Characterization by Infrared Spectroscopy

This protocol describes a general method for obtaining an IR spectrum of gaseous BrONO<sub>2</sub> to confirm its identity or monitor its reactions.[1]

- Apparatus:
  - Infrared Spectrometer (e.g., Perkin-Elmer IR 283 or a modern FT-IR).
  - Gas-phase IR cell with appropriate window material (e.g., KBr).
  - Vacuum line for sample introduction.
- Methodology:
  - Evacuate the IR gas cell and the sample introduction line.
  - Introduce a purified gaseous sample of BrONO<sub>2</sub> into the cell to a pressure of several Torr.

- Record the infrared spectrum over the desired wavenumber range. The spectrum will show characteristic absorption bands for the Br-O and N-O bonds.
- (Optional) To monitor a reaction, a second gas (e.g., HCl) can be introduced into the cell, and subsequent spectra can be recorded to observe the disappearance of BrONO<sub>2</sub> peaks and the appearance of product peaks (e.g., HONO<sub>2</sub>).<sup>[1]</sup>

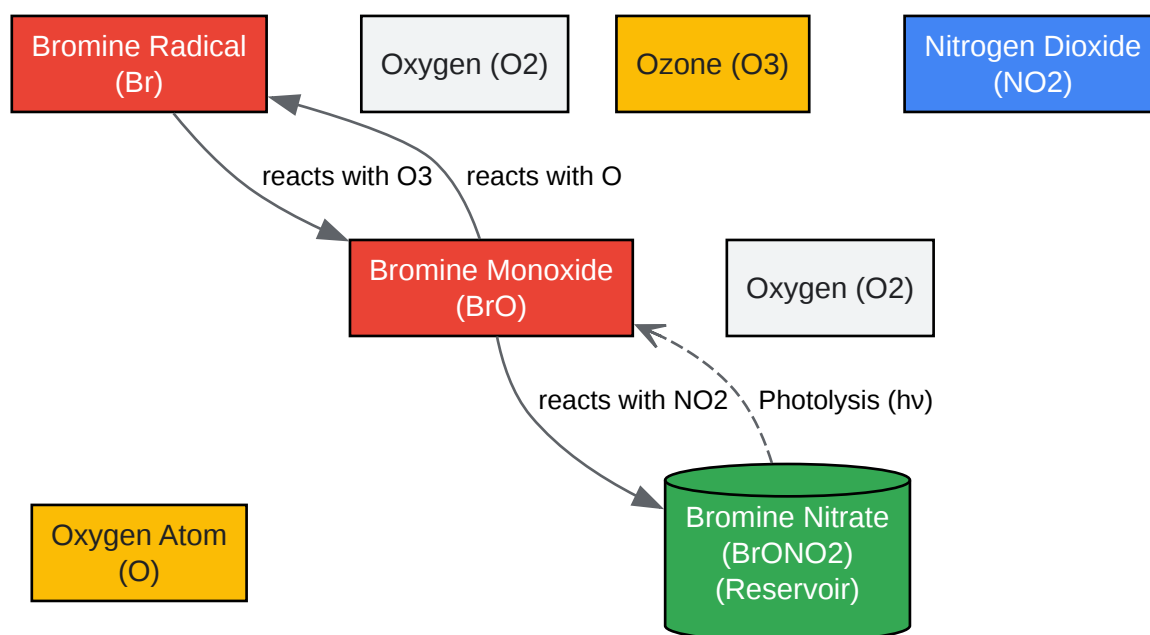
## Role in Atmospheric Chemistry

**Bromine nitrate** is a significant reservoir species for bromine in the stratosphere.<sup>[2]</sup> While bromine concentrations in the stratosphere are much lower than chlorine, bromine is a more efficient catalyst for ozone destruction.<sup>[2]</sup> BrONO<sub>2</sub> ties up active bromine (Br) and nitrogen oxides (NO<sub>x</sub>) in a less reactive form.

The key atmospheric cycle involving BrONO<sub>2</sub> is:

- **Formation:** It is formed by the three-body reaction of bromine monoxide (BrO) with nitrogen dioxide (NO<sub>2</sub>):  $\text{BrO} + \text{NO}_2 + \text{M} \rightarrow \text{BrONO}_2 + \text{M}$  (where M is a third body like N<sub>2</sub> or O<sub>2</sub>).<sup>[1]</sup>
- **Reservoir:** As BrONO<sub>2</sub>, the bromine is temporarily sequestered and cannot participate in ozone-destroying catalytic cycles.
- **Release:** Photolysis ( $\text{BrONO}_2 + h\nu \rightarrow \text{BrO} + \text{NO}_2$ ) or reaction with aerosols releases the active bromine species, allowing them to resume the catalytic destruction of ozone.<sup>[1][7][9]</sup>

The first definitive measurement of **bromine nitrate** in the stratosphere was achieved using the MIPAS infrared spectrometer on the Envisat satellite, confirming its role and concentrations predicted by atmospheric models.<sup>[2]</sup>



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Caption: Role of BrONO<sub>2</sub> in the stratospheric bromine cycle.

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